![molecular formula C12H9Cl3O2 B15251908 3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is an organic compound with the molecular formula C12H7Cl3 It is a derivative of biphenyl, where three chlorine atoms are substituted at the 3, 3’, and 5 positions, and hydroxyl groups are present at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol typically involves the chlorination of biphenyl derivatives. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying drug metabolism.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interact with DNA, leading to potential mutagenic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with chlorine atoms at different positions.
2,3’,6-Trichlorobiphenyl: A similar compound with chlorine atoms at the 2, 3’, and 6 positions.
Uniqueness
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is unique due to the presence of hydroxyl groups at the 4 and 4’ positions, which significantly influence its chemical reactivity and biological interactions. This makes it distinct from other polychlorinated biphenyls that lack these functional groups.
Propiedades
Fórmula molecular |
C12H9Cl3O2 |
|---|---|
Peso molecular |
291.6 g/mol |
Nombre IUPAC |
2,6,6-trichloro-4-phenylcyclohexa-2,4-diene-1,1-diol |
InChI |
InChI=1S/C12H9Cl3O2/c13-10-6-9(8-4-2-1-3-5-8)7-11(14,15)12(10,16)17/h1-7,16-17H |
Clave InChI |
QFRNTGIAUAIWCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(C(=C2)Cl)(O)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


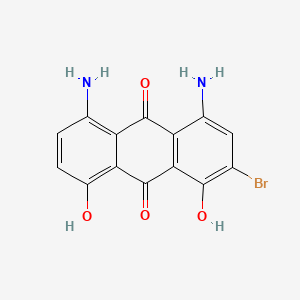
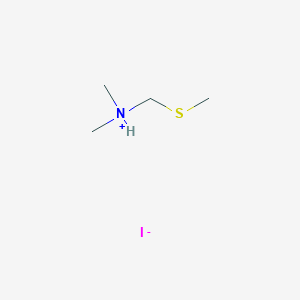
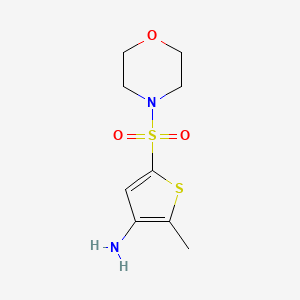
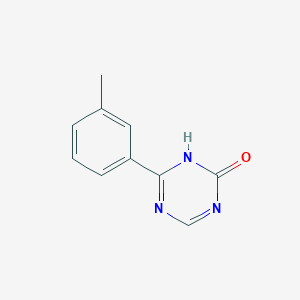
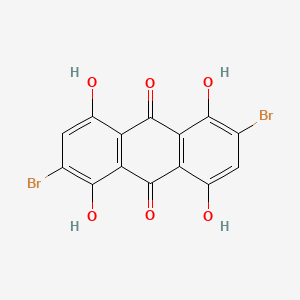
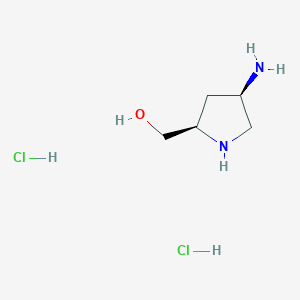
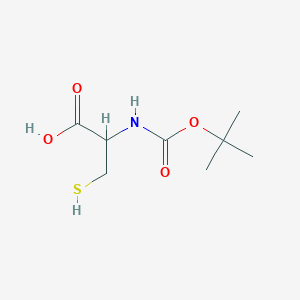
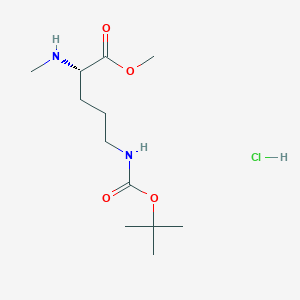
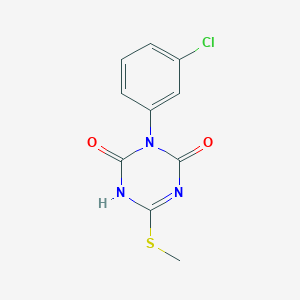
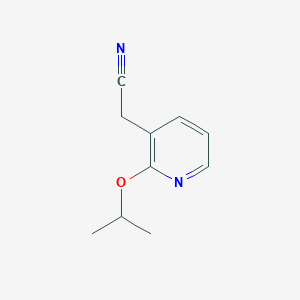
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
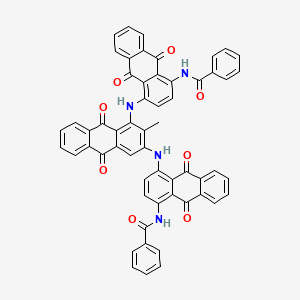
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
